molecular formula C17H18N2O B2951966 2-Ethyl-1-(2-phenoxyethyl)benzimidazole CAS No. 331983-47-2

2-Ethyl-1-(2-phenoxyethyl)benzimidazole

Cat. No. B2951966
CAS RN: 331983-47-2
M. Wt: 266.344
InChI Key: SSGRTKNGAZQCBN-UHFFFAOYSA-N
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Description

“2-Ethyl-1-(2-phenoxyethyl)benzimidazole” is a benzimidazole derivative . Benzimidazole is an important heterocyclic organic compound which possesses an extensive range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic .


Synthesis Analysis

Benzimidazole derivatives can be synthesized by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition . The structure of all obtained compounds can be identified by FTIR, NMR and HRMS .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be determined using X-ray crystal structure analysis . The benzimidazole core is planar and the structure can be further confirmed by FTIR, NMR and HRMS .


Chemical Reactions Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents . The reaction can be accelerated by orders of magnitude in comparison to the bulk .

Future Directions

The future research directions of benzimidazole derivatives include the development of new synthesis methods, such as the use of microwave irradiation and solvent-free conditions . Additionally, the effect of substituent groups in their structures on the bioactivity against various cancer cell lines is also a focus of future research .

properties

IUPAC Name

2-ethyl-1-(2-phenoxyethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-2-17-18-15-10-6-7-11-16(15)19(17)12-13-20-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGRTKNGAZQCBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-1-(2-phenoxyethyl)benzimidazole

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